N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-9-11(10-5-2-1-3-6-10)14-13(16)12-7-4-8-17-12/h1-8,11,15H,9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFSMNFGFNJQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-hydroxy-1-phenylethylamine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . Microwave-assisted synthesis has also been explored to improve reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of renewable resources are often emphasized in the production of furan derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is attributed to its ability to stabilize microtubules, thereby disrupting cell division and inducing apoptosis . The compound binds to the taxane-binding site on microtubules, preventing their depolymerization and leading to cell cycle arrest at the G2/M phase .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)furan-2-carboxamide
- N-(2-hydroxy-1-phenylethyl)thiophene-2-carboxamide
- N-(2-hydroxy-1-phenylethyl)pyrrole-2-carboxamide
Uniqueness
N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide is unique due to its specific structural features, such as the presence of both a hydroxyl group and a furan ring. These features contribute to its distinct biological activities and make it a valuable compound for various applications in medicinal chemistry and drug development .
Biological Activity
N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide is a compound of growing interest due to its potential biological activities, particularly in the realms of anti-cancer and anti-microbial effects. This article synthesizes current research findings, including data tables and relevant case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its furan ring and a phenylethyl side chain with a hydroxyl group. This structure is crucial for its interaction with biological targets.
Anti-Cancer Activity
Recent studies have demonstrated significant anti-cancer properties of this compound derivatives. The following table summarizes the anti-cancer activity against various cell lines:
| Compound | Cell Line | IC50 (µM) | % Cell Viability |
|---|---|---|---|
| 4d | HepG2 | 33.29 | 33.29 |
| 4a | HepG2 | 35.01 | 35.01 |
| 4b | Huh-7 | 37.31 | 45.09 |
| 4c | MCF-7 | 39.22 | 41.81 |
| Doxorubicin | HepG2 | <0.62 | - |
The compound 4d exhibited the highest anti-cancer activity among the tested derivatives, significantly reducing cell viability in HepG2, Huh-7, and MCF-7 cancer cell lines compared to doxorubicin, a standard chemotherapy agent .
The anti-cancer activity is attributed to the structure-activity relationship (SAR) where electron-donor substituents on the phenyl ring enhance efficacy. The presence of nitro groups at various positions also contributes positively to the anti-cancer potential .
Anti-Microbial Activity
This compound has shown promising results in combating microbial infections. The following table presents the minimum inhibitory concentration (MIC) values against various pathogens:
| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 280 | 10.5 |
| S. aureus | 265 | 13 |
| B. cereus | 230 | 16 |
The derivatives demonstrated significant antimicrobial activity, outperforming some standard antibiotics . This suggests potential applications in treating infections caused by resistant strains.
Case Studies
Several studies have explored the biological activity of this compound derivatives:
- Study on HepG2 Cells : A study evaluated the cytotoxic effects of various derivatives on HepG2 cells using the MTT assay, revealing that compounds with para-substituted phenyl rings exhibited superior cytotoxicity compared to their meta or ortho counterparts .
- Anti-fungal Activity : Another investigation assessed the anti-fungal properties against several strains, indicating that these compounds could serve as effective agents against fungal infections, providing a dual therapeutic approach alongside their antibacterial properties .
Q & A
Q. What are the standard synthetic routes for N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide, and what parameters critically influence yield and purity?
The synthesis typically involves a multi-step process starting with furan-2-carboxylic acid and a phenylethylamine derivative. Key steps include amide bond formation via coupling reagents (e.g., EDC/HOBt) under reflux conditions in aprotic solvents like DMF or THF. Reaction parameters such as temperature (60–80°C), pH (neutral to slightly basic), and stoichiometric ratios of reactants must be optimized to avoid side products like hydrolyzed intermediates . Purity is enhanced via column chromatography or recrystallization using ethanol/water mixtures .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amide bond and stereochemistry at the hydroxy-phenylethyl moiety. Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (-OH) stretches (~1650 cm⁻¹ and ~3300 cm⁻¹, respectively). Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for m/z 247.24 [M+H]⁺). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Stability studies indicate degradation under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis of the amide bond. Thermal gravimetric analysis (TGA) shows stability up to 150°C, making it suitable for room-temperature storage. Light sensitivity necessitates storage in amber vials .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up production for in vivo studies?
Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, catalyst loading). For example, a Central Composite Design revealed that increasing DMF volume by 20% improves yield by 15% while reducing byproducts. Continuous-flow reactors may enhance reproducibility at larger scales .
Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Validate activity using orthogonal assays:
- Enzymatic assays (e.g., fluorescence-based protease inhibition) to confirm direct target engagement.
- Cellular assays (e.g., cytotoxicity in HEK293 vs. HeLa cells) to assess cell-type specificity.
- Computational docking (AutoDock Vina) to compare binding poses across studies .
Q. What computational methods predict the compound’s pharmacokinetics and toxicity profile?
- ADMET Prediction : Tools like SwissADME calculate logP (2.1) and topological polar surface area (TPSA: 66.8 Ų), suggesting moderate blood-brain barrier permeability.
- Toxicity : ProTox-II predicts hepatotoxicity (Probability: 72%) due to furan ring bioactivation. Mitigate this via structural analogs with substituted furans .
Q. How does stereochemistry at the 2-hydroxy-1-phenylethyl group influence biological activity?
Chiral HPLC separates enantiomers, and activity assays show the (R)-enantiomer has 10-fold higher affinity for serotonin receptors than the (S)-form. Molecular dynamics simulations reveal stronger hydrogen bonding between the (R)-configuration and Asp155 in the receptor binding pocket .
Q. What mechanistic insights explain its interaction with biological targets like enzymes or receptors?
Surface plasmon resonance (SPR) assays demonstrate nanomolar binding (KD = 12 nM) to cyclooxygenase-2 (COX-2), with the furan ring occupying the hydrophobic active site. Mutagenesis studies confirm Tyr385 as a critical residue for inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
